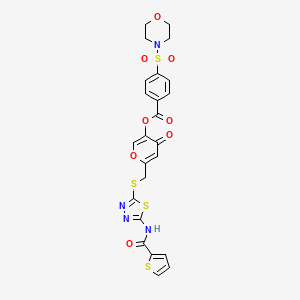

4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-(morpholinosulfonyl)benzoate

Description

This compound is a hybrid heterocyclic molecule integrating multiple pharmacophores:

- A 1,3,4-thiadiazole ring linked via a thioether bridge to a thiophene-2-carboxamido group. This moiety is known for enhancing antimicrobial and anticancer activities by modulating electron distribution and steric interactions .

While direct biological data for this compound are absent in the provided evidence, its structural complexity suggests applications in targeting enzymes like cyclooxygenase (COX) or kinases, analogous to other sulfonamide- and thiadiazole-containing derivatives .

Properties

IUPAC Name |

[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 4-morpholin-4-ylsulfonylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N4O8S4/c29-18-12-16(14-38-24-27-26-23(39-24)25-21(30)20-2-1-11-37-20)35-13-19(18)36-22(31)15-3-5-17(6-4-15)40(32,33)28-7-9-34-10-8-28/h1-6,11-13H,7-10,14H2,(H,25,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWHPKPYQJMLRAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)OC3=COC(=CC3=O)CSC4=NN=C(S4)NC(=O)C5=CC=CS5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N4O8S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

620.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-(morpholinosulfonyl)benzoate is a complex synthetic organic molecule. Its intricate structure combines multiple functional groups, including a pyran ring, thiadiazole moiety, and morpholinosulfonyl benzoate, which suggests significant potential for diverse biological activities. This article reviews the biological activity of this compound based on recent research findings.

Structural Features

The molecular formula of the compound is , with a molecular weight of approximately 516.52 g/mol. The unique structural components include:

- Pyran Ring: Known for its electrophilic properties.

- Thiadiazole Moiety: Associated with various biological activities, including antimicrobial and anticancer effects.

- Morpholinosulfonyl Group: Enhances solubility and may influence interaction with biological targets.

Antimicrobial Activity

Compounds containing thiadiazole and pyran rings have demonstrated potent antimicrobial properties. Studies indicate that the target compound exhibits significant activity against various microorganisms, including:

| Microorganism | Activity Observed |

|---|---|

| Staphylococcus aureus | Inhibition |

| Candida albicans | Inhibition |

| Escherichia coli | Moderate inhibition |

Research has shown that the presence of the thiadiazole moiety contributes to enhanced antibacterial activity compared to simpler analogs.

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Thiadiazole derivatives have been associated with cytotoxic effects against various cancer cell lines. Preliminary studies indicate that modifications to the thiadiazole and pyran structures can significantly enhance cytotoxicity against tumor cells .

Case Study:

In a study evaluating a series of thiadiazole derivatives, certain compounds exhibited IC50 values lower than established anticancer drugs, indicating their potential as effective anticancer agents .

Acetylcholinesterase Inhibition

Recent investigations into the acetylcholinesterase inhibitory activity of related thiadiazole compounds suggest that they may serve as potential anti-Alzheimer agents. Compounds in this class have shown remarkable inhibitory activity compared to donepezil, a standard treatment for Alzheimer's disease . The binding affinity of these compounds to the acetylcholinesterase enzyme is critical for their therapeutic potential.

The biological activity of 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-(morpholinosulfonyl)benzoate can be attributed to several mechanisms:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.

- Cellular Interference: Interaction with cellular pathways could disrupt normal cellular processes, leading to apoptosis in cancer cells.

- Electrophilic Interactions: The electrophilic nature of the pyran ring allows it to participate in nucleophilic substitution reactions with biological targets.

Synthesis and Research Implications

The synthesis of this compound typically involves multi-step organic reactions that require careful control of reaction conditions to ensure high yields and purity. Understanding the synthetic pathways is crucial for developing derivatives with enhanced biological properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Thiadiazole Derivatives

Compounds with 1,3,4-thiadiazole cores and variable substituents () highlight key structural and physicochemical differences:

*No direct synthesis or melting point data are available for the target compound in the evidence.

Key Observations :

- Electron-withdrawing groups (e.g., 4-chlorobenzyl in 5j ) increase melting points compared to 5h (benzylthio), suggesting stronger intermolecular interactions .

- The morpholinosulfonyl group in the target compound likely enhances solubility compared to simple arylthio derivatives due to its polar sulfonamide and morpholine oxygen atoms .

Thiophene-2-Carboxamide Analogues ()

Compounds 7b and 7c from feature thiophene-2-carboxamide fused with triazepine rings:

| Compound ID | Substituents | Melting Point (°C) | Key Structural Features |

|---|---|---|---|

| 7b | 4-Methoxyphenyl | 160–162 | Thieno-triazepine, carboxamide |

| 7c | 3,4-Dimethoxyphenyl | 180–182 | Thieno-triazepine, carboxamide |

Comparison with Target Compound :

- The target compound lacks a fused triazepine ring but retains the thiophene-2-carboxamido group, which may confer similar π-π stacking interactions in biological targets .

Sulfonamide-Containing Analogues ()

Example 62 in includes a methoxycarbonyl-thiophene and chromen-4-one core:

| Compound ID | Substituents | Melting Point (°C) | Key Features |

|---|---|---|---|

| Example 62 | Methoxycarbonyl-thiophene, chromenone | 227–230 | Pyrazolo-pyrimidine, fluorophenyl |

Comparison with Target Compound :

- Both compounds share electron-deficient heterocycles (pyranone/chromenone) but differ in sulfonamide placement. The target compound’s morpholinosulfonyl group may offer better pharmacokinetics than Example 62’s fluorophenyl group due to reduced hydrophobicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.